4-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
4-FLUORO-N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes fluorine, morpholine, pyridazine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. Common synthetic routes may involve:
Formation of the Pyridazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Morpholine Group: This step often involves nucleophilic substitution reactions.
Coupling with the Benzene Sulfonamide: This step may involve palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
4-FLUORO-N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of advanced materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, which may result in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-FLUORO-N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE: can be compared with other sulfonamide derivatives and compounds containing similar functional groups, such as:
Uniqueness
The presence of the trifluoromethyl group and the specific arrangement of functional groups in 4-FLUORO-N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE gives it unique chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in various applications, making it a compound of significant interest .
Properties
Molecular Formula |
C21H18F4N4O3S |
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Molecular Weight |
482.5 g/mol |
IUPAC Name |
4-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H18F4N4O3S/c22-18-5-4-16(13-17(18)21(23,24)25)33(30,31)28-15-3-1-2-14(12-15)19-6-7-20(27-26-19)29-8-10-32-11-9-29/h1-7,12-13,28H,8-11H2 |
InChI Key |
ZZDJXTXJNCWIHW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F |
Origin of Product |
United States |
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